molecular formula C14H15NO2 B2552047 (E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1706507-48-3

(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B2552047
CAS RN: 1706507-48-3
M. Wt: 229.279
InChI Key: AJMYRUCYSJEJJA-CMDGGOBGSA-N
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Description

(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one, also known as ABT-594, is a potent analgesic compound that has been extensively studied for its potential use in pain management. ABT-594 is a synthetic compound that was first developed by Abbott Laboratories in the late 1990s. The compound is a member of the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have analgesic properties.

Scientific Research Applications

Potential Treatment of Cognitive Deficits in Schizophrenia

One notable application is in the development of novel treatments for cognitive deficits associated with schizophrenia. Research has identified N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as a potent and selective agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), showing potential as a treatment for cognitive deficits in schizophrenia. This compound demonstrated rapid brain penetration, high oral bioavailability, and efficacy in auditory sensory gating and novel object recognition, which are critical for cognitive performance (Wishka et al., 2006).

Treatment of Cognitive Disorders

Another research focus is the treatment of cognitive impairment associated with neurological disorders. (2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide, identified for its selective agonism of the α7 nAChR, has been proposed as a promising drug candidate. It showed marked selectivity for the central nervous system over the peripheral nervous system and demonstrated additive or synergistic effects with antipsychotics like clozapine on schizophrenia symptoms in animal models, also showing promise in phase II clinical trials (Mazurov et al., 2012).

Synthetic Applications and Chemical Transformation

Research into the chemical transformation and synthetic applications of related compounds has also been conducted. Studies have explored the cycloaddition and subsequent transformations of compounds containing the furan moiety to generate structures like tethered furan-2(5H)-one and caprolactam, highlighting the versatility of these compounds in synthetic chemistry (Trofimov et al., 2017).

properties

IUPAC Name

(E)-1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14(9-8-13-5-2-10-17-13)15-11-3-1-4-12(15)7-6-11/h1-3,5,8-12H,4,6-7H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMYRUCYSJEJJA-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C=CCC1N2C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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